molecular formula C13H14F3NO2 B578338 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one CAS No. 1242336-60-2

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

Cat. No.: B578338
CAS No.: 1242336-60-2
M. Wt: 273.255
InChI Key: VHSMYVDQIMNFGA-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a trifluoromethyl group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction is catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent. The product is obtained in excellent yields up to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the isoindolinone core can be reduced to form a secondary alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(tert-Butyl)-3-oxo-6-(trifluoromethyl)isoindolin-1-one.

    Reduction: Formation of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-ol.

    Substitution: Formation of various substituted isoindolinone derivatives.

Scientific Research Applications

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
  • 2-(tert-Butyl)-3-hydroxy-4-(trifluoromethyl)isoindolin-1-one

Uniqueness

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is unique due to the specific positioning of the trifluoromethyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substitution patterns.

Biological Activity

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This isoindolinone derivative features a unique trifluoromethyl group, which enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.

Chemical Structure and Properties

The compound has the following structural formula:

C13H14F3NO2\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}\text{O}_2

IUPAC Name: 2-tert-butyl-3-hydroxy-6-(trifluoromethyl)-3H-isoindol-1-one
CAS Number: 1242336-60-2
Molecular Weight: 273.25 g/mol

The biological activity of this compound is primarily attributed to its structural features:

  • Trifluoromethyl Group: This moiety increases the compound's lipophilicity, enhancing membrane permeability and interaction with lipid bilayers.
  • Hydroxy Group: Capable of forming hydrogen bonds, this group may facilitate interactions with various proteins and enzymes, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on the spectrum of activity is limited.
  • Anticancer Properties: The compound has been investigated for its potential to inhibit cancer cell proliferation. It is hypothesized to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
In vitro Anticancer Study Demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting potential as an anticancer agent.
Microbial Assays Showed promising antimicrobial activity against gram-positive bacteria, warranting further investigation into its mechanism.
Enzyme Activity Modulation Indicated potential as a modulator of glutathione S-transferase activity, which plays a critical role in detoxification processes.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the 6-position is crucial for enhancing biological activity compared to similar compounds with different substitution patterns. SAR studies suggest that modifications in the isoindolinone scaffold can lead to variations in potency and selectivity against specific biological targets.

Properties

IUPAC Name

2-tert-butyl-3-hydroxy-6-(trifluoromethyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,10,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSMYVDQIMNFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682138
Record name 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-60-2
Record name 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-6-(trifluoromethyl)-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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